molecular formula C7H8ClNO2S B13273789 (2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid

(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid

Cat. No.: B13273789
M. Wt: 205.66 g/mol
InChI Key: KCKBVFFCLXOLQG-RXMQYKEDSA-N
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Description

(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

(2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2R)-2-amino-3-(5-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11)/t5-/m1/s1

InChI Key

KCKBVFFCLXOLQG-RXMQYKEDSA-N

Isomeric SMILES

C1=C(SC=C1C[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)Cl

Origin of Product

United States

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